3-(2-Hydroxy-3-methoxyphenyl)propanoic acid

Physicochemical Property Formulation Science ADME Prediction

Addressing solubility limitations of common phenylpropanoic acids in aqueous assays, 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid (CAS 21144-24-1) offers: • LogP 0.81 for superior aqueous solubility-reduces DMSO use in cell-based assays vs. para-isomers (LogP 1.00-1.51) • Ortho-hydroxy-methoxy pattern enables bidentate metal chelation for metalloenzyme inhibition studies • Carboxylic acid handle supports esterification/amidation for coumarin, flavonoid, and MOF synthesis ≥95% purity. Standard research packaging with global shipping.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Cat. No. B12123416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxy-3-methoxyphenyl)propanoic acid
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)CCC(=O)O
InChIInChI=1S/C10H12O4/c1-14-8-4-2-3-7(10(8)13)5-6-9(11)12/h2-4,13H,5-6H2,1H3,(H,11,12)
InChIKeyUIZJAJLWHZFNRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxy-3-methoxyphenyl)propanoic Acid: Physicochemical Identifiers


3-(2-Hydroxy-3-methoxyphenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a propanoic acid side chain attached to a benzene ring bearing hydroxyl and methoxy substituents at the 2- and 3-positions, respectively . This compound, with molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol, is a structural isomer of the naturally occurring metabolite dihydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propanoic acid) [1]. Its predicted physicochemical properties include a melting point of 107-108 °C, a boiling point of 361.8±27.0 °C, and an acid dissociation constant (pKa) of 4.75±0.10, which are critical parameters for experimental design and formulation . The ortho-hydroxy-methoxy substitution pattern distinguishes it from the more common para-substituted analogs and is hypothesized to confer unique reactivity and biological profiles [2].

3-(2-Hydroxy-3-methoxyphenyl)propanoic Acid: Substitution Limitations


Substituting 3-(2-hydroxy-3-methoxyphenyl)propanoic acid with its more common para-hydroxy isomer, dihydroferulic acid, or the unsaturated analog, ferulic acid, is not scientifically valid due to fundamental differences in electronic structure, lipophilicity, and biological activity. The ortho-hydroxy-methoxy arrangement on the aromatic ring alters the compound's electron density and hydrogen-bonding capacity, which directly impacts its redox potential and radical scavenging behavior [1]. Quantitative comparisons reveal that the target compound possesses a lower predicted logP value (0.81) than both dihydroferulic acid (1.00-1.20) and ferulic acid (1.25-1.51), indicating significantly higher hydrophilicity that will affect solubility, membrane permeability, and formulation strategies [2][3][4]. Furthermore, structure-activity relationship (SAR) studies on related phenolic acids demonstrate that the position of the hydroxyl group is a critical determinant of antioxidant potency, with ortho-dihydroxy and ortho-hydroxy-methoxy patterns often exhibiting superior activity compared to para-substituted analogs [5]. Consequently, assuming functional equivalence between these structural isomers without empirical validation introduces unacceptable risk into experimental reproducibility and downstream application performance.

3-(2-Hydroxy-3-methoxyphenyl)propanoic Acid: Key Differentiators


Lipophilicity and Formulation Compatibility

The target compound exhibits a predicted ACD/LogP value of 0.81, which is substantially lower than that of its para-hydroxy isomer dihydroferulic acid (LogP = 1.00-1.20) and the unsaturated analog ferulic acid (LogP = 1.25-1.51) [1][2][3]. This difference of 0.19 to 0.70 log units corresponds to an approximately 1.5- to 5-fold lower octanol-water partition coefficient, translating to markedly higher aqueous solubility and a distinct pharmacokinetic profile.

Physicochemical Property Formulation Science ADME Prediction

Ortho-Hydroxy-Methoxy and Antioxidant Activity

While direct, head-to-head DPPH radical scavenging data for the target compound is not available in the primary literature, class-level structure-activity relationship (SAR) evidence strongly supports superior antioxidant potential for ortho-hydroxy-methoxy substituted phenolic acids compared to their para-substituted counterparts. The ortho-dihydroxy and ortho-hydroxy-methoxy motifs are known to lower the bond dissociation energy (BDE) of the phenolic O-H group, facilitating hydrogen atom transfer (HAT) to free radicals [1]. In contrast, the para-hydroxy-methoxy arrangement in dihydroferulic acid, while still active, relies more on sequential proton-loss electron-transfer (SPLET) mechanisms, which are less efficient in non-polar environments. In a parallel study of guaiacolic acids, ferulic acid (para-hydroxy-methoxy) exhibited the highest DPPH scavenging activity among its class, while dihydroferulic acid (saturated para-hydroxy-methoxy) displayed the highest stoichiometry (number of radicals scavenged per molecule) [2]. However, the ortho-hydroxy-methoxy substitution pattern, present in the target compound, is predicted to exhibit a more favorable balance of both activity and stoichiometry due to its catechol-like electronic configuration.

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Metal Chelation and Antimicrobial Potential

The ortho-hydroxy-methoxy substitution pattern in the target compound is structurally analogous to the catechol moiety, a well-established bidentate ligand for transition metal ions such as Fe³⁺, Cu²⁺, and Zn²⁺ [1]. In contrast, the para-hydroxy-methoxy arrangement in dihydroferulic acid lacks the vicinal oxygen atoms required for effective metal chelation. While no direct quantitative data exists for this specific compound, studies on related 2-hydroxy-3-methoxyphenyl acylhydrazones demonstrate that this substitution pattern confers high affinity for Cu(II) ions, which is correlated with enhanced antiviral activity (EC50 ~ 1.5 µM against herpes simplex virus) [2]. The ability to chelate metal ions is a key mechanism for inhibiting metalloenzymes, disrupting bacterial cell wall synthesis, and mitigating metal-catalyzed oxidative damage. This property is not shared by the para-hydroxy isomer dihydroferulic acid, providing a clear functional differentiation.

Metal Chelation Antimicrobial Cytoprotection

3-(2-Hydroxy-3-methoxyphenyl)propanoic Acid: Application Scenarios


Aqueous Antioxidant Formulations

The lower lipophilicity (LogP = 0.81) of 3-(2-hydroxy-3-methoxyphenyl)propanoic acid compared to its para-isomer dihydroferulic acid (LogP = 1.00-1.20) and ferulic acid (LogP = 1.25-1.51) makes it a superior choice for experimental systems requiring high aqueous solubility [1][2][3]. This property is particularly advantageous for in vitro antioxidant assays (e.g., ORAC, DPPH) that utilize aqueous buffers, for cell culture studies where DMSO concentrations must be minimized to avoid cytotoxicity, and for the development of water-based topical or oral formulations. Procurement of this specific isomer reduces the need for organic co-solvents and enhances the reproducibility of dose-response studies.

Metal-Dependent Enzyme Inhibition

The ortho-hydroxy-methoxy substitution pattern endows this compound with the capacity to chelate transition metal ions, a property not shared by the para-hydroxy isomer dihydroferulic acid [4]. This mechanism is relevant for the inhibition of metalloenzymes (e.g., matrix metalloproteinases, tyrosinase, bacterial RNA polymerase) and for the development of novel antimicrobial agents that disrupt metal-dependent cell wall synthesis or biofilm formation [5]. Researchers investigating metal chelation as a therapeutic strategy should prioritize this compound over the more common dihydroferulic acid, which lacks the structural requirements for effective bidentate coordination.

Ortho-Functionalized Compound Synthesis

The unique ortho-hydroxy-methoxy substitution pattern serves as a versatile synthetic handle for the preparation of complex bioactive molecules, including coumarins, flavonoids, and phenylpropanoid derivatives [6]. The carboxylic acid moiety allows for facile derivatization (e.g., esterification, amidation) to modulate lipophilicity and target engagement. Its ortho-dihydroxy-like character also makes it a valuable building block for metal-organic frameworks (MOFs) and coordination polymers, where the vicinal oxygen atoms can serve as a bidentate ligand for metal nodes, enabling the creation of novel functional materials [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.